molecular formula C10H12IN3O2 B1396280 4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide CAS No. 443863-27-2

4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide

Cat. No. B1396280
CAS RN: 443863-27-2
M. Wt: 333.13 g/mol
InChI Key: ZXCPJTOAPZUSOL-UHFFFAOYSA-N
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Description

4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide, or 4-HIPO, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, and it has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1. Analytical Chemistry Applications

4-Hydrazino-N-(4-iodophenyl)-4-oxobutanamide (HTMOB) is used as a derivatizing reagent in analytical chemistry, particularly for profiling and trace analysis of aldehydes and ketones in electrospray ionization tandem mass spectrometry. HTMOB improves the sensitivity of analysis and is a universal profiling reagent for aldehydes and ketones, with applications in profiling ketones, ketoacids, and ketodiacids in urine samples and long-chain aldehydes in plasma plasmalogens (Johnson, 2007).

2. Chemical Synthesis

In chemical synthesis, 4-oxobutenamides, which include compounds related to 4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide, are important intermediates. They have been used in rhodium-catalyzed conjugate addition reactions with arylboronic acids, providing high regio- and enantioselectivity. These products can be further converted into various target compounds, demonstrating the versatility of 4-oxobutenamides in organic synthesis (Zigterman et al., 2007).

3. Heterocyclic Compound Synthesis

4-Iodobenzoyl hydrazin, closely related to 4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide, is used in synthesizing various heterocyclic compounds like 1,3,4-oxadiazolines. These compounds have been synthesized through reactions with arylaldehydes and cyclodehydration processes, highlighting the importance of hydrazino derivatives in the synthesis of complex organic compounds (He-qing, 2007).

4. Fluorescence Derivatization

Hydrazino compounds, including 4-hydrazino derivatives, are used as fluorescence derivatization reagents for carbonyl compounds (aldehydes and ketones) in high-performance liquid chromatography. This application is crucial for sensitive detection and quantification of these compounds in various samples (Iwata et al., 1997).

properties

IUPAC Name

4-hydrazinyl-N-(4-iodophenyl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN3O2/c11-7-1-3-8(4-2-7)13-9(15)5-6-10(16)14-12/h1-4H,5-6,12H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCPJTOAPZUSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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